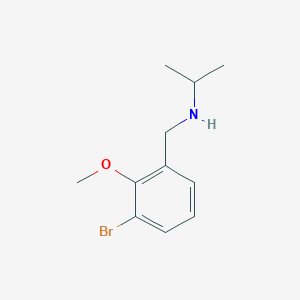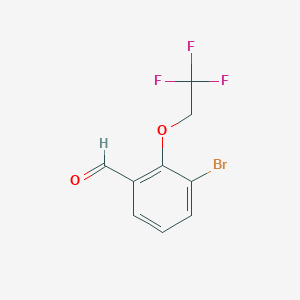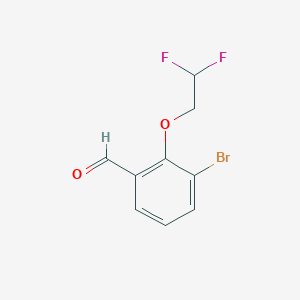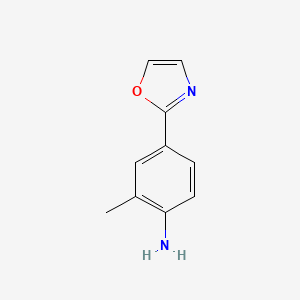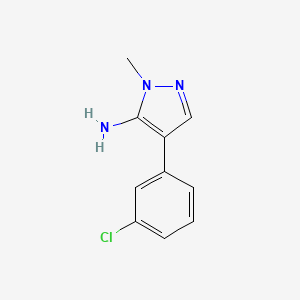![molecular formula C11H14BrNO B7868921 N-[(3-bromo-2-methoxyphenyl)methyl]cyclopropanamine](/img/structure/B7868921.png)
N-[(3-bromo-2-methoxyphenyl)methyl]cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-bromo-2-methoxyphenyl)methyl]cyclopropanamine is a chemical compound characterized by its bromo and methoxy functional groups attached to a phenyl ring, which is further connected to a cyclopropanamine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-bromo-2-methoxyphenyl)methyl]cyclopropanamine typically involves the following steps:
Bromination: The starting material, 2-methoxyphenylmethanol, undergoes bromination to introduce the bromo group at the 3-position of the phenyl ring.
Cyclopropanation: The brominated compound is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a Simmons-Smith reagent.
Amination: Finally, the cyclopropanated compound is treated with an amine source to introduce the cyclopropanamine group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as flow chemistry and automated synthesis platforms can be employed to streamline the production process.
化学反应分析
Types of Reactions: N-[(3-bromo-2-methoxyphenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the bromo group or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the bromo position, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium cyanide (NaCN) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield corresponding aldehydes, ketones, or carboxylic acids.
Reduction Products: Reduction can lead to the formation of bromoalkanes or other reduced derivatives.
Substitution Products: Substitution reactions can produce cyanides, amines, or other substituted derivatives.
科学研究应用
N-[(3-bromo-2-methoxyphenyl)methyl]cyclopropanamine has various applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Industry: Use in the production of advanced materials and chemical intermediates.
作用机制
The mechanism by which N-[(3-bromo-2-methoxyphenyl)methyl]cyclopropanamine exerts its effects involves interactions with specific molecular targets and pathways. The bromo and methoxy groups can influence the binding affinity and selectivity of the compound towards enzymes or receptors. The cyclopropanamine moiety may play a role in the compound's stability and reactivity.
相似化合物的比较
N-[(3-bromo-2-methoxyphenyl)methyl]cyclopropanamine: is structurally similar to other bromo-substituted phenyl compounds and cyclopropanamines.
This compound: differs from these compounds in the presence of the methoxy group, which can affect its chemical properties and biological activity.
Uniqueness: The unique combination of bromo, methoxy, and cyclopropanamine groups in this compound provides distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
N-[(3-bromo-2-methoxyphenyl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-8(3-2-4-10(11)12)7-13-9-5-6-9/h2-4,9,13H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEQEXBEPJMSFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)CNC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
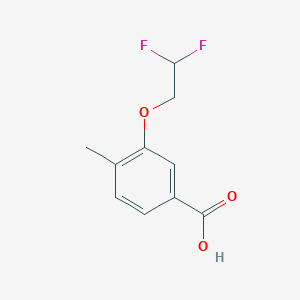


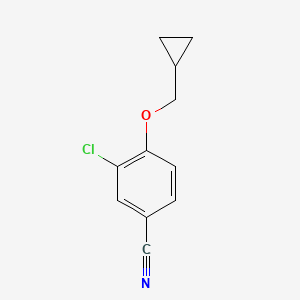
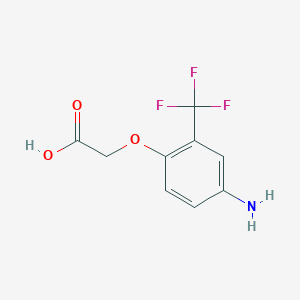
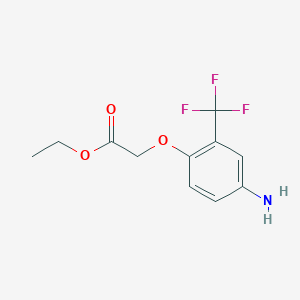
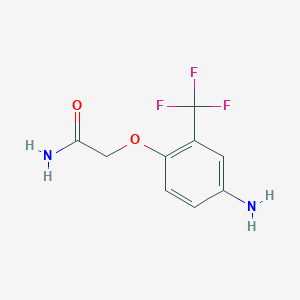
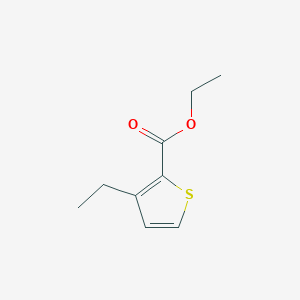
amine](/img/structure/B7868903.png)
